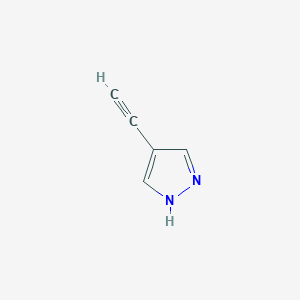

4-Ethynyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZQDYUBSQMFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 4-Ethynyl-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted methodology for the , a versatile building block in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold in numerous pharmaceuticals, and the introduction of a 4-ethynyl group provides a reactive handle for diverse chemical transformations, including cycloadditions ("click chemistry") and cross-coupling reactions. This document details an efficient three-step synthetic pathway commencing with the iodination of pyrazole, followed by a Sonogashira cross-coupling with a protected acetylene synthon, and culminating in a final deprotection step. We provide detailed, field-proven experimental protocols, explain the causality behind methodological choices, and present a full characterization of the target compound using modern spectroscopic techniques.

Introduction: The Strategic Importance of this compound

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated significant therapeutic potential, acting as anti-inflammatory, anticancer, and antiviral agents.[4][5] The strategic functionalization of the pyrazole ring is paramount to modulating its pharmacological profile.

The introduction of an ethynyl moiety (–C≡CH) at the C4 position, as in this compound, imbues the scaffold with exceptional synthetic versatility.[6] This terminal alkyne is not merely a structural component but a highly reactive functional group that serves several key roles:

-

A "Click" Chemistry Handle: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient construction of complex triazole-linked conjugates.

-

A Versatile Cross-Coupling Partner: The terminal alkyne can undergo further Sonogashira couplings, Glaser couplings, and other transformations to extend the molecular framework.[7][8]

-

A Bioisostere: The small, rigid, and linear nature of the ethynyl group allows it to act as a bioisostere for other functional groups, potentially enhancing binding affinity to biological targets or improving physicochemical properties.[6]

This guide presents a logical and efficient pathway to this high-value intermediate, designed for reproducibility and scalability in a research setting.

A Validated Synthetic Pathway

The synthesis of this compound is most reliably achieved through a three-step sequence that prioritizes high yields and regiochemical control. This pathway involves the initial preparation of a halogenated pyrazole intermediate, which then undergoes a palladium/copper-catalyzed cross-coupling reaction, followed by the removal of a protecting group.

Caption: A validated three-step workflow for the synthesis of this compound.

Rationale Behind the Synthetic Strategy

-

Step 1: Synthesis of 4-Iodo-1H-pyrazole. Direct ethynylation of the pyrazole C-H bond is challenging and often lacks regioselectivity. Therefore, the initial installation of a halogen at the C4 position is a critical prerequisite for a controlled cross-coupling reaction. Iodine is the halogen of choice due to the high reactivity of the resultant C-I bond in subsequent palladium-catalyzed reactions.[4][9] The C4 position is electronically favored for electrophilic substitution on the pyrazole ring.[4]

-

Step 2: Sonogashira Cross-Coupling. The Sonogashira reaction is a powerful and reliable method for forming C(sp²)-C(sp) bonds.[8][10] To prevent unwanted side reactions, such as homocoupling of the terminal alkyne, a protected acetylene source is employed. Trimethylsilylacetylene (TMSA) is an ideal reagent as it is a liquid, easy to handle, and the trimethylsilyl (TMS) protecting group is robust enough to withstand the coupling conditions yet labile enough for easy removal.[11][12]

-

Step 3: TMS Deprotection. The final step involves the selective cleavage of the silicon-carbon bond to unmask the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions that do not compromise the integrity of the pyrazole ring.[13][14]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-1H-pyrazole

This protocol is adapted from established green iodination procedures.[4][15]

-

Materials:

-

1H-Pyrazole (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

-

Deionized Water (H₂O)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (1.0 eq) and deionized water.

-

To the resulting suspension, add iodine (0.5 eq) at room temperature.

-

Add 30% hydrogen peroxide (0.6 eq) dropwise to the stirring mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine) and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Iodo-1H-pyrazole.

-

The product can be purified further by column chromatography on silica gel or recrystallization if necessary.

-

Protocol 2: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole

This protocol utilizes a standard Sonogashira cross-coupling reaction.[7][8]

-

Materials:

-

4-Iodo-1H-pyrazole (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Iodo-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous solvent (DMF or THF) via syringe, followed by triethylamine (3.0 eq).

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Stir the reaction at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish) for 4-12 hours. Monitor progress by TLC.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 4-((trimethylsilyl)ethynyl)-1H-pyrazole.

-

Protocol 3: Synthesis of this compound

This protocol describes a mild, base-catalyzed TMS deprotection.[13][14]

-

Materials:

-

4-((Trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized Water

-

-

Procedure:

-

Dissolve 4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between water and dichloromethane.

-

Separate the layers and extract the aqueous phase with dichloromethane (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often obtained in high purity and may not require further purification.

-

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following workflow and data provide a benchmark for a successful synthesis.

Caption: A standard analytical workflow for the characterization of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound.[16][17] Note that the N-H proton signal in ¹H NMR can be broad and its chemical shift may vary with solvent and concentration.

| Analysis Technique | Parameter | Expected Value / Observation | Rationale |

| ¹H NMR | δ (ppm), Pyrazole H3/H5 | ~7.8 - 8.0 (s, 2H) | Protons on the pyrazole ring, equivalent due to tautomerism or rapid exchange. |

| δ (ppm), Alkyne C-H | ~3.1 - 3.3 (s, 1H) | Characteristic chemical shift for a terminal alkyne proton. | |

| δ (ppm), Pyrazole N-H | ~12.0 - 13.5 (br s, 1H) | Broad signal for the acidic N-H proton, often exchanges with D₂O. | |

| ¹³C NMR | δ (ppm), Pyrazole C3/C5 | ~135 - 138 | Carbon atoms adjacent to the nitrogen atoms in the pyrazole ring. |

| δ (ppm), Pyrazole C4 | ~95 - 98 | Carbon atom bearing the ethynyl substituent. | |

| δ (ppm), Alkyne C≡CH | ~82 - 85 | sp-hybridized carbon attached to the pyrazole ring. | |

| δ (ppm), Alkyne C≡CH | ~70 - 73 | Terminal sp-hybridized carbon. | |

| IR Spectroscopy | ν (cm⁻¹) | ~3250 - 3300 (sharp, strong) | C-H stretch of the terminal alkyne (≡C-H). |

| ν (cm⁻¹) | ~3100 - 3200 (broad) | N-H stretch of the pyrazole ring.[18] | |

| ν (cm⁻¹) | ~2100 - 2120 (sharp, weak) | C≡C stretch of the terminal alkyne. | |

| Mass Spectrometry | [M+H]⁺ (for C₅H₄N₂) | m/z = 93.04 | Confirms the molecular weight (92.10 g/mol ) of the target compound.[17] |

Conclusion

This guide has outlined a reliable and efficient three-step synthesis for this compound, a building block of significant value in contemporary chemical research. By starting with the regioselective iodination of pyrazole, followed by a robust Sonogashira coupling and a mild deprotection, this methodology provides consistent access to the target compound. The detailed protocols and comprehensive characterization data serve as a validated resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the further exploration and application of this versatile heterocyclic synthon.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. benchchem.com [benchchem.com]

- 5. Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole | Benchchem [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 12. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]

- 13. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. This compound(57121-49-0) 1H NMR spectrum [chemicalbook.com]

- 17. CAS 57121-49-0 | this compound - Synblock [synblock.com]

- 18. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-1H-pyrazole

This guide provides a comprehensive analysis of the key spectroscopic data for 4-ethynyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we offer a detailed roadmap for researchers, scientists, and drug development professionals to unambiguously identify and characterize this molecule. The insights provided herein are grounded in established spectroscopic principles and supported by authoritative references.

Molecular Structure and Significance

This compound is a bifunctional molecule featuring a pyrazole ring and a terminal alkyne. The pyrazole core is a common scaffold in pharmaceuticals, while the ethynyl group serves as a versatile handle for further chemical modifications, such as "click" chemistry reactions. Accurate spectroscopic characterization is the cornerstone of ensuring material quality and understanding its chemical behavior in subsequent applications.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each unique proton in the molecule. Due to the tautomerism of the N-H proton in the pyrazole ring, the signals for H-3 and H-5 can be equivalent, leading to a simplified spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~12.9 | br s |

| H-3, H-5 | ~7.66 | s |

| ≡C-H | ~3.10 | s |

Data Interpretation:

-

N-H Proton (~12.9 ppm): The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded and often appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential intermolecular exchange.

-

H-3 and H-5 Protons (~7.66 ppm): In the absence of N-substitution, rapid proton exchange between the two nitrogen atoms on the NMR timescale makes the C-3 and C-5 positions chemically equivalent. This results in a single, sharp singlet that integrates to two protons.

-

Ethynyl Proton (≡C-H, ~3.10 ppm): The proton of the terminal alkyne appears as a sharp singlet. Its chemical shift is characteristic of acetylenic protons.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3, C-5 | ~134.5 |

| C-4 | ~98.0 |

| -C≡C-H | ~83.0 |

| -C ≡C-H | ~70.0 |

Data Interpretation:

-

C-3 and C-5 Carbons (~134.5 ppm): Similar to the protons, the C-3 and C-5 carbons are equivalent due to tautomerization and appear as a single peak in the aromatic region.

-

C-4 Carbon (~98.0 ppm): This carbon is significantly shielded compared to C-3 and C-5, and its chemical shift is influenced by the attached electron-withdrawing ethynyl group.

-

Ethynyl Carbons (-C≡C-H, ~83.0 and ~70.0 ppm): The two sp-hybridized carbons of the alkyne group appear in a characteristic range for terminal alkynes. The carbon directly attached to the pyrazole ring is typically more deshielded.

Experimental Protocol: NMR Spectroscopy

References

Foreword: The Strategic Value of a Bifunctional Scaffold

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Ethynyl-1H-pyrazole

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecular scaffold is measured by its synthetic versatility and the chemical space it unlocks. This compound emerges as a preeminent example of such a scaffold. It marries the proven biological relevance of the pyrazole nucleus—a privileged structure in medicinal chemistry—with the supreme reactivity of a terminal alkyne.[1][2][3] This guide provides an in-depth exploration of the chemical properties of this molecule, moving beyond a simple recitation of facts to explain the underlying principles that govern its reactivity. The protocols and insights herein are designed to be self-validating, empowering researchers to leverage this potent building block with confidence and creativity.

Core Molecular and Electronic Architecture

The chemical behavior of this compound is a direct consequence of its unique electronic and structural features. The five-membered pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[4] One nitrogen (N1) is pyrrole-like, with its lone pair participating in the 6π-electron aromatic system, while the other (N2) is pyridine-like, with its lone pair residing in an sp² hybrid orbital, projecting outwards from the ring.[5][6]

Key Physicochemical Properties:

-

Amphoteric Nature : The pyrazole core is amphoteric. The N-H proton is acidic (pKa ≈ 14-15), allowing for deprotonation with a strong base to form the pyrazolate anion, which is a potent nucleophile.[1][4] Conversely, the pyridine-like N2 nitrogen is basic (pKa of the conjugate acid ≈ 2.5), enabling protonation in acidic media.[5] The presence of the electron-withdrawing ethynyl group at the C4 position is expected to increase the acidity of the N-H proton and decrease the basicity of the N2 nitrogen.

-

Aromaticity and Substitution : The ring is aromatic and generally resistant to oxidation and reduction, though it can be catalytically hydrogenated.[1] Electrophilic substitution on the unsubstituted pyrazole ring preferentially occurs at the C4 position due to the directing effects of the two nitrogen atoms.[1][5] With this position occupied, electrophilic attack, if forced, would target the C3 or C5 positions, though this is often challenging.

Spectroscopic Signature

A precise understanding of a molecule's spectroscopic data is fundamental for reaction monitoring and product characterization. The data presented below are representative values for the this compound core.

| Spectroscopic Data | Characteristic Features and Typical Chemical Shifts (δ) / Frequencies (ν) |

| ¹H NMR | N-H: Broad singlet, typically δ 12.0-13.5 ppm (can exchange with D₂O).[7] Ring C-H (H3, H5): Two singlets (or doublets if coupled to each other in substituted analogs), typically δ 7.5-8.0 ppm.[7][8] Alkyne C-H: Sharp singlet, typically δ 3.0-3.5 ppm.[8] |

| ¹³C NMR | Ring C3, C5: Resonances typically in the δ 130-140 ppm range. Ring C4: Resonance significantly shielded due to alkyne substitution, δ ~95-105 ppm. Alkyne C≡C: Two resonances, δ ~70-90 ppm. |

| IR Spectroscopy | N-H stretch: Broad band, ν ~3100-3200 cm⁻¹.[7] ≡C-H stretch: Sharp, strong band, ν ~3300 cm⁻¹. C≡C stretch: Weak to medium band, ν ~2100-2150 cm⁻¹.[9] |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 92.04. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination. |

Synthesis: Accessing the Core Scaffold

The most direct and modular route to this compound involves a Sonogashira cross-coupling reaction. This strategy relies on the palladium- and copper-catalyzed coupling of a 4-halo-1H-pyrazole with a suitable alkyne source. The use of (trimethylsilyl)acetylene is common, as the TMS group serves as a robust protecting group that can be cleaved under mild conditions.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol uses 4-iodo-1H-pyrazole as the starting material because the C-I bond is the most reactive among halogens in the oxidative addition step of the palladium catalytic cycle, ensuring efficient coupling.[10] A copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[11] The final deprotection is achieved with a mild base to avoid any unwanted side reactions on the pyrazole ring.

-

Inert Atmosphere: To a dry Schlenk flask, add 4-iodo-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) active catalyst from oxidation.

-

Reagent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration relative to the pyrazole). Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) as the base and solvent. The base is required to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup (Coupling): Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-(trimethylsilylethynyl)-1H-pyrazole.

-

Deprotection: Dissolve the purified intermediate in methanol. Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.2 equiv).

-

Reaction (Deprotection): Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Workup (Final Product): Once the reaction is complete, neutralize the mixture with dilute HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct and predictable reactivity of its three key sites: the terminal alkyne, the acidic N-H, and the basic N2.

Reactions of the Ethynyl Group

The terminal alkyne is the molecule's primary handle for molecular elaboration, enabling access to a vast array of complex structures through reliable C-C and C-heteroatom bond formations.

This molecule can act as the alkyne partner in a subsequent Sonogashira reaction, allowing for the construction of internal alkynes linked to various aryl or vinyl systems.[10][11][12] This is a cornerstone reaction for building rigid molecular architectures used in pharmaceuticals and materials.

Caption: Catalytic cycles of the Sonogashira reaction.

The terminal alkyne readily undergoes copper(I)-catalyzed or thermal Huisgen 1,3-dipolar cycloaddition with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings. This "click" reaction is exceptionally robust, high-yielding, and tolerant of a vast range of functional groups, making it a favorite in drug discovery for linking molecular fragments.

Reactions of the Pyrazole Ring

The N-H proton is readily removed by bases like NaH, K₂CO₃, or Cs₂CO₃, generating the pyrazolate anion. This anion is a strong nucleophile that can be alkylated, acylated, or arylated at the N1 position. This is the most common reaction involving the pyrazole ring itself and is crucial for modulating the molecule's physicochemical properties, such as solubility and metabolic stability.[4]

Protocol: N-Alkylation of this compound

-

Deprotonation: Suspend this compound (1.0 equiv) in a dry solvent like DMF or acetonitrile. Add a base such as K₂CO₃ or Cs₂CO₃ (1.5 equiv). Cs₂CO₃ is often preferred for more challenging alkylations due to its higher solubility and basicity.

-

Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv) and stir the reaction at room temperature or with gentle heating.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Applications in Drug Discovery and Beyond

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and several kinase inhibitors used in oncology like ruxolitinib.[2][3][13] The 4-ethynyl substituent provides a powerful synthetic handle to:

-

Explore Structure-Activity Relationships (SAR): The alkyne can be used in Sonogashira or click reactions to rapidly generate large libraries of analogues, allowing for efficient exploration of the chemical space around a biological target.

-

Serve as a Bioisostere: The rigid, linear geometry of the ethynyl-pyrazole unit can serve as a bioisostere for other aromatic rings like phenyl or pyridine, often leading to improved potency or physicochemical properties like reduced lipophilicity.

-

Develop Covalent Inhibitors: The terminal alkyne can be incorporated into warheads designed for covalent modification of protein targets, a strategy of growing importance in drug development.

Conclusion

This compound is far more than a simple heterocycle; it is a precisely engineered building block offering orthogonal reactivity at its alkyne and pyrazole N-H functionalities. Its robust synthetic accessibility via Sonogashira coupling and its predictable participation in a host of high-yield transformations make it an invaluable tool for scientists. A thorough understanding of its electronic properties and reactivity, as detailed in this guide, is the key to unlocking its full potential in the rational design of novel therapeutics and advanced materials.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. quora.com [quora.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound(57121-49-0) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility and Physicochemical Profile of 4-Ethynyl-1H-pyrazole (CAS 57121-49-0): A Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of 4-Ethynyl-1H-pyrazole in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. This compound (CAS 57121-49-0) has emerged as a molecule of significant interest, embodying a unique confluence of chemical functionalities that render it a versatile and highly valuable synthon. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. The pyrazole core is a well-established "privileged structure" in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2] The introduction of a terminal alkyne at the C4 position imbues the molecule with a reactive handle for a wide array of chemical transformations, most notably "click" chemistry and transition-metal-catalyzed cross-coupling reactions.[3] This guide will delve into the causality behind the synthetic choices for this compound and elucidate the properties that make it a cornerstone for innovation.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in research and development. This compound is a solid at room temperature with a molecular formula of C5H4N2 and a molecular weight of 92.10 g/mol .[4]

| Property | Value | Source |

| CAS Number | 57121-49-0 | [4] |

| Molecular Formula | C5H4N2 | [4] |

| Molecular Weight | 92.10 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 101-103 °C | Biosynce |

| Boiling Point (Predicted) | 238.5±13.0 °C | Biosynce |

| Density (Predicted) | 1.15±0.1 g/cm3 | Biosynce |

| InChI | 1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H,(H,6,7) | [5] |

| SMILES | C#CC1=CNN=C1 | [5] |

Note: Some physical properties are predicted and should be confirmed with experimental data.

Spectroscopic Profile

The structural elucidation of this compound is unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. The protons on the pyrazole ring (at positions 3 and 5) typically appear as distinct singlets in the aromatic region, while the acetylenic proton gives rise to a singlet further upfield. The N-H proton of the pyrazole ring is also observable and its chemical shift can be solvent-dependent.[5][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the ethynyl group and the three sp²-hybridized carbons of the pyrazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp absorption band corresponding to the C≡C triple bond stretch, typically around 2100 cm⁻¹, and a band for the ≡C-H stretch around 3300 cm⁻¹. The N-H stretching vibration of the pyrazole ring is also a key feature.[7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of HCN from the pyrazole ring.[8][9]

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be approached through various strategies, with the most common and versatile being the introduction of the ethynyl group onto a pre-functionalized pyrazole core. The Sonogashira cross-coupling reaction is a powerful and widely employed method for this transformation.[10][11][12] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

A logical and field-proven synthetic route commences with a readily available 4-halopyrazole, such as 4-iodo-1H-pyrazole. The iodine substituent is an excellent leaving group for the Sonogashira coupling.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole

-

Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-iodo-1H-pyrazole (1.0 eq).

-

Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.5 eq).

-

Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq). The causality for using a combination of palladium and copper catalysts lies in their synergistic catalytic cycle, where palladium facilitates the oxidative addition to the aryl halide and copper activates the alkyne.[12]

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture. The use of a silyl-protected alkyne is a strategic choice to prevent self-coupling of the terminal alkyne.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, filter through a pad of Celite to remove the catalysts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 2: Synthesis of this compound

-

Desilylation: Dissolve the purified 4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol (MeOH).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The basic conditions facilitate the cleavage of the silicon-carbon bond.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product, this compound.

Reactivity and Chemical Logic

The chemical behavior of this compound is dictated by the interplay between the aromatic pyrazole ring and the terminal alkyne.

-

The Ethynyl Group: The terminal alkyne is a versatile functional group that readily participates in:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This cornerstone of "click chemistry" allows for the facile and highly efficient formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is orthogonal to many other functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.

-

Sonogashira Coupling: The terminal alkyne can be further coupled with various aryl or vinyl halides to extend the molecular framework.[13]

-

Cycloaddition Reactions: The alkyne can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct new ring systems.[14][15]

-

-

The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms.

-

N-H Acidity and Basicity: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate a library of substituted pyrazoles. The pyridine-like nitrogen atom is basic and can be protonated or coordinated to metal centers.

-

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, primarily at the C3 and C5 positions, although the ethynyl group may influence the regioselectivity.[1]

-

Applications in Drug Discovery and Development

The unique structural attributes of this compound make it a highly sought-after building block in the pharmaceutical industry.[16] Its utility stems from its ability to serve as a scaffold for the rapid generation of diverse molecular libraries.

-

Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The ethynyl group can be used to introduce various substituents that can interact with specific residues in the kinase active site, thereby tuning the potency and selectivity of the inhibitor.

-

Bioisosteric Replacement: The ethynyl group can serve as a bioisostere for other functional groups, such as a phenyl ring, to improve physicochemical properties like solubility and metabolic stability.[3]

-

Linker for PROTACs and ADCs: In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the ability to link different molecular components is crucial. The "clickable" nature of the ethynyl group makes this compound an excellent choice for constructing these complex therapeutic modalities.

-

Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule with a defined vector for chemical elaboration, this compound is an ideal fragment for FBDD campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood.[17][18][19] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[20][21][22] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[18][23]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its synthesis, primarily through the robust Sonogashira coupling, is well-established and allows for its ready availability to the research community. The dual reactivity of the pyrazole core and the terminal alkyne provides a rich platform for chemical exploration, leading to the discovery of novel compounds with significant potential in drug development and materials science. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this versatile building block, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole | Benchchem [benchchem.com]

- 4. CAS 57121-49-0 | this compound - Synblock [synblock.com]

- 5. This compound(57121-49-0) 1H NMR spectrum [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. biosynce.com [biosynce.com]

- 17. staging.keyorganics.net [staging.keyorganics.net]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. enamine.enamine.net [enamine.enamine.net]

- 21. file.bldpharm.com [file.bldpharm.com]

- 22. capotchem.com [capotchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

reactivity of the ethynyl group in 4-Ethynyl-1H-pyrazole

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynyl-1H-pyrazole

Abstract

The this compound scaffold is a cornerstone in modern synthetic chemistry, serving as a highly versatile building block in drug discovery, materials science, and chemical biology. The pyrazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its combination with the terminal ethynyl group—a reactive and versatile functional handle—provides a powerful platform for molecular diversification. This guide offers an in-depth exploration of the ethynyl group's reactivity in this specific context, detailing the mechanisms, experimental protocols, and strategic applications of key transformations, including cycloadditions, cross-coupling reactions, and other significant modifications.

Introduction: The Strategic Importance of this compound

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This motif is prevalent in a wide array of pharmacologically active compounds, valued for its metabolic stability and its ability to act as a bioisosteric replacement for other aromatic systems like benzene or pyridine, often leading to improved potency and physicochemical properties.[3] The introduction of an ethynyl group at the C4 position transforms this stable core into a dynamic building block. The terminal alkyne is not merely a passive linker; its unique electronic structure enables a rich and predictable reactivity profile, making it a gateway for constructing complex molecular architectures.

This guide will dissect the three primary pillars of reactivity for the ethynyl group on the this compound core:

-

Cycloaddition Reactions: Primarily the Nobel Prize-winning Azide-Alkyne "Click" Chemistry.

-

Palladium-Catalyzed Cross-Coupling: With a focus on the indispensable Sonogashira reaction.

-

Other Key Transformations: Including synthesis and further functionalization.

By understanding the causality behind these reactions, researchers can harness the full potential of this powerful synthetic intermediate.

Molecular Structure and Spectroscopic Characterization

The foundational structure of this compound consists of the aromatic pyrazole ring, which imparts electronic stability, and the sp-hybridized ethynyl C≡C triple bond, which is electron-rich and sterically accessible. The pyrazole ring acts as a mild electron-withdrawing group, which can influence the acidity of the terminal alkyne proton and its reactivity in metal-catalyzed processes.

Spectroscopic Data: Characterization is typically straightforward. The proton NMR spectrum in deuterated solvents will clearly show the pyrazole ring protons (H3 and H5) as singlets and the terminal alkyne proton, also a sharp singlet.

-

¹H NMR: Resonances for the H3 and H5 protons typically appear around 7.5-7.8 ppm, while the N-H proton signal is a broad peak further downfield (~13-8 ppm).[4] The acetylenic proton (≡C-H) has a characteristic chemical shift.

-

¹³C NMR: Shows distinct signals for the sp-hybridized carbons of the alkyne and the carbons of the pyrazole ring.

For the parent compound, this compound (CAS 57121-49-0), the key identifying signals are the acetylenic proton and the two equivalent C-H protons on the pyrazole ring.[5][6]

Key Reactivity Class I: Cycloaddition Reactions

Cycloadditions are powerful reactions that form cyclic structures in a single step. For the ethynyl group, the most significant of these is the [3+2] cycloaddition with azides.

The [3+2] Azide-Alkyne Cycloaddition (Huisgen Cycloaddition)

The reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of modern chemistry. While the thermal reaction requires harsh conditions and often yields a mixture of regioisomers, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized the field.[7] Termed a premier "click chemistry" reaction, CuAAC is characterized by its high yield, stereospecificity, mild aqueous reaction conditions, and exceptional functional group tolerance.[7][8] This makes it the ideal tool for bioconjugation, drug discovery, and materials synthesis.

The reaction of this compound with an organic azide (R-N₃) under Cu(I) catalysis exclusively yields the 1,4-disubstituted triazole product, covalently linking the pyrazole scaffold to the "R" group via a stable, aromatic triazole linker.

The reaction proceeds through a catalytic cycle involving the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reaction Setup: To a vial, add this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq).

-

Solvent Addition: Dissolve the reactants in a suitable solvent system, typically a mixture of t-BuOH and water (1:1).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.1-0.3 eq) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction Initiation: Add the freshly prepared catalyst solution to the reactant mixture.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting triazole product by flash column chromatography on silica gel.

Diels-Alder Reactions ([4+2] Cycloaddition)

The standard ethynyl group is a dienophile, but its reactivity in Diels-Alder reactions is generally limited to highly activated systems. However, within the broader context of pyrazole chemistry, it's noteworthy that related 4H-pyrazole scaffolds, which can be generated from 1H-pyrazoles, are highly effective dienes in inverse-electron-demand Diels-Alder reactions.[9][10][11] This reactivity is leveraged in bioorthogonal chemistry for applications requiring rapid, catalyst-free conjugation.[10] While not a direct reaction of the ethynyl group on this compound, this is a critical aspect of pyrazole cycloaddition chemistry.

Caption: Generalized workflow of a [4+2] Diels-Alder cycloaddition reaction.

Key Reactivity Class II: Palladium-Catalyzed Cross-Coupling

The Sonogashira coupling is arguably the most important transformation of this compound after click chemistry. It provides a robust and efficient method for forming a C(sp)-C(sp²) bond, linking the pyrazole's alkyne carbon to an aryl or vinyl group.[12]

The Sonogashira Coupling Reaction

This reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst and a copper(I) co-catalyst in the presence of a base (typically an amine like triethylamine or diisopropylamine).[12] The Sonogashira coupling is fundamental to the synthesis of pharmaceuticals, natural products, and conjugated organic materials.[13] For this compound, this reaction enables the direct attachment of diverse aromatic and heteroaromatic rings, providing a rapid route to libraries of complex molecules for screening.

The reaction involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle. The palladium cycle facilitates the main cross-coupling, while the copper cycle generates the reactive copper(I) acetylide.

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 4-iodopyrazole substrate, 1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.1 eq).

-

Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) and an amine base such as triethylamine (Et₃N) (2.0-3.0 eq).

-

Alkyne Addition: Add this compound (1.1-1.5 eq) to the mixture via syringe.

-

Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as needed. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine to remove the amine salt and residual DMF.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[14]

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Iodide | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 60 | High | [15] |

| Aryl Bromide | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 60 - 97 | [13] |

| Aryl Iodide | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | High | [14] |

Abbreviations: Et₃N = Triethylamine; DMF = Dimethylformamide; THF = Tetrahydrofuran; RT = Room Temperature; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide.

Recent advances have also led to the development of highly effective copper-free Sonogashira protocols, which are advantageous for substrates sensitive to copper or to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[13][14]

Applications in Drug Discovery and Beyond

The true power of this compound lies in the application of its reactivity. The pyrazole core is a key feature in drugs targeting a range of conditions, from cancer to inflammatory diseases.[1][2][16] The ethynyl group allows this proven pharmacophore to be easily and efficiently incorporated into larger, more complex molecules.

-

Drug Discovery: Using CuAAC and Sonogashira couplings, medicinal chemists can rapidly generate large libraries of compounds. For example, a diverse set of azides or aryl halides can be coupled with this compound to explore structure-activity relationships (SAR) for a given biological target.[17][18]

-

Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the labeling of biomolecules (proteins, nucleic acids, etc.) that have been functionalized with an azide group. Attaching a pyrazole-containing molecule can be used to probe biological systems or track cellular processes.

-

Materials Science: The rigid, linear nature of the alkyne and the aromatic systems it connects to via Sonogashira coupling are ideal for creating conjugated polymers and molecular wires with interesting electronic and photophysical properties.

Conclusion

This compound is a quintessential example of a modern chemical building block, combining a biologically relevant core with a synthetically versatile functional group. The reactivity of its ethynyl moiety is dominated by two powerful transformations: the copper-catalyzed azide-alkyne cycloaddition (click chemistry) and the palladium-catalyzed Sonogashira cross-coupling. Mastery of these reactions provides researchers, scientists, and drug development professionals with a reliable and efficient toolkit for the synthesis of novel therapeutics, advanced materials, and chemical probes. The predictable and robust nature of these transformations ensures that this compound will remain a molecule of high strategic value for years to come.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound(57121-49-0) 1H NMR spectrum [chemicalbook.com]

- 6. CAS 57121-49-0 | this compound - Synblock [synblock.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Ethynyl-1H-pyrazole

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile biological activity. The introduction of a 4-ethynyl substituent creates a molecule, 4-ethynyl-1H-pyrazole, with a rich and complex reactive landscape. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the electrophilic substitution reactions of this promising heterocyclic compound. We delve into the electronic factors governing its reactivity, predict regiochemical outcomes based on established principles, and present detailed, field-proven protocols for the synthesis of the core scaffold. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, addressing the critical question of chemoselectivity between electrophilic attack on the pyrazole ring versus the ethynyl moiety.

The Strategic Importance of the this compound Scaffold

The Privileged Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique set of properties, including hydrogen bond donating and accepting capabilities, metabolic stability, and the ability to act as a bioisosteric replacement for other functional groups. Consequently, the pyrazole ring is a privileged structure found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[1] Their electron-rich nature makes them amenable to a variety of chemical transformations, particularly electrophilic substitution.[2][3]

The Ethynyl Group: A Gateway to Molecular Complexity

The ethynyl (acetylenic) group is a powerful and versatile functional handle in organic synthesis. Its rigid, linear geometry can be used to probe protein-ligand interactions, while the terminal alkyne provides a reactive center for a host of transformations, including Sonogashira cross-coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and reduction to alkanes, alkenes, or carbonyls. When appended to the pyrazole ring at the C4 position, it introduces a competing site for electrophilic attack and modulates the electronic properties of the heterocyclic core.

Principles of Electrophilic Substitution on Pyrazoles

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr).[4] Theoretical and experimental studies consistently show that the C4 position is the most nucleophilic and thus the primary site of electrophilic attack in an unsubstituted 1H-pyrazole.[4][5] This is because the resonance intermediates formed by attack at C4 are more stable, avoiding the placement of a positive charge on the highly unfavorable azomethine nitrogen.[3] The presence of substituents on the ring can, however, alter this inherent reactivity, a key consideration for the 4-ethynyl derivative.

Synthesis of the this compound Scaffold

Direct ethynylation of the pyrazole core is challenging. A more robust and field-proven strategy involves the synthesis of a 4-halopyrazole intermediate followed by a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is the premier method for this transformation, offering high yields and broad functional group tolerance.[6][7]

Workflow for Synthesis via Sonogashira Coupling

The overall synthetic strategy involves two main stages: iodination of the pyrazole core at the C4 position and the subsequent Sonogashira coupling with a protected acetylene source.

Caption: A two-stage workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole

This protocol is adapted from established procedures for the synthesis of analogous 4-(phenylethynyl)pyrazoles and represents a reliable method for accessing the target scaffold.[8]

Step 1: Synthesis of 4-Iodo-1-phenyl-1H-pyrazole

-

To a solution of 1-phenyl-1H-pyrazole (5.0 g, 34.7 mmol) in glacial acetic acid (35 mL), add periodic acid (H₅IO₆, 1.58 g, 6.9 mmol).

-

Stir the mixture for 10 minutes at room temperature.

-

Add elemental iodine (I₂, 7.0 g, 27.6 mmol) portion-wise over 15 minutes. The reaction is exothermic.

-

Heat the reaction mixture to 90°C and stir for 4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a 10% aqueous sodium thiosulfate solution (200 mL) to quench excess iodine.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-iodo-1-phenyl-1H-pyrazole.

Step 2: Sonogashira Coupling to yield 4-Ethynyl-1-phenyl-1H-pyrazole

-

To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-1-phenyl-1H-pyrazole (2.7 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.4 mmol, 4 mol%).

-

Add anhydrous triethylamine (20 mL) and stir for 10 minutes.

-

Add ethynyltrimethylsilane (TMSA, 1.7 mL, 12.0 mmol) dropwise via syringe.

-

Heat the reaction mixture to 60°C and stir for 6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected pyrazole.

-

Dissolve the crude residue in methanol (50 mL) and add potassium carbonate (2.76 g, 20.0 mmol).

-

Stir the mixture at room temperature for 2 hours to effect deprotection.

-

Remove the methanol under reduced pressure, add water (50 mL), and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the final product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-ethynyl-1-phenyl-1H-pyrazole.

Regioselectivity in Electrophilic Reactions: Ring vs. Alkyne

The primary challenge and area of interest in the chemistry of this compound is the competition between electrophilic attack at the pyrazole ring and the ethynyl side chain. The outcome is highly dependent on the nature of the electrophile and the reaction conditions.

Caption: Competing electrophilic attack pathways on this compound.

Electronic Influence of the 4-Ethynyl Group

The ethynyl group is moderately deactivating and weakly π-donating through resonance but σ-withdrawing due to the sp-hybridization of the carbon atoms. In the context of the electron-rich pyrazole ring, its primary effect is to reduce the electron density of the entire system, making it less reactive towards electrophiles than unsubstituted pyrazole. The C4 position is now occupied, directing potential SEAr reactions to the C5 position (or C3, though C5 is generally favored).

Chemoselectivity Analysis

-

Pathway A (Ring Substitution): This pathway is favored under strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄). The pyrazole nitrogen atoms will be protonated, further deactivating the ring but also deactivating the alkyne towards many electrophiles. The SEAr mechanism proceeds via a stable benzenonium-like intermediate.

-

Pathway B (Alkyne Addition): This pathway is favored with softer electrophiles that have a high affinity for π-systems, such as I₂ or NBS, under neutral or mildly basic conditions.[9][10] The reaction proceeds via a vinylic cation or a bridged halonium ion intermediate. Many efficient protocols exist for the halogenation of terminal alkynes.[9][11]

Key Electrophilic Substitution Reactions: Protocols and Mechanistic Insights

The following sections provide an analysis of key electrophilic substitution reactions. Given the scarcity of direct literature, these are predictive protocols based on established pyrazole chemistry, with specific considerations for the 4-ethynyl substituent.

Halogenation (Bromination, Iodination)

-

Mechanistic Insight: Halogenation presents the most significant chemoselectivity challenge. Reagents like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) can react with both the pyrazole ring and the terminal alkyne. The choice of solvent and catalyst is critical. Non-polar solvents may favor alkyne halogenation, while polar solvents and Lewis acids could promote ring substitution.

-

Predicted Outcome: Under neutral conditions with NIS or NBS, reaction at the terminal alkyne is highly probable, yielding a 4-(haloethynyl)-1H-pyrazole.[9] To achieve substitution at the C5 position of the pyrazole ring, one would first need to protect the alkyne (e.g., as a silylalkyne), perform the ring halogenation, and then deprotect.

Table 1: Typical Conditions for Pyrazole Halogenation

| Reagent | Catalyst/Solvent | Position | Reference |

| N-Bromosuccinimide (NBS) | CCl₄ or H₂O | C4 | [11] |

| N-Chlorosuccinimide (NCS) | Acetonitrile | C4 | [7] |

| Iodine (I₂) | I₂ / HIO₃ / Acetic Acid | C4 | [8] |

| N-Iodosuccinimide (NIS) | DMSO | C4 | [12] |

Nitration

-

Mechanistic Insight: Nitration is typically performed under harsh, strongly acidic conditions (e.g., HNO₃/H₂SO₄). These conditions generate the highly reactive nitronium ion (NO₂⁺).[13] The pyrazole ring, even when protonated and deactivated, is expected to be more reactive towards the hard electrophile NO₂⁺ than the alkyne. The alkyne is generally unreactive under these conditions and can be prone to polymerization or oxidation.

-

Predicted Outcome: Nitration is predicted to occur selectively at the C5 position of the pyrazole ring.

-

Recommended Protocol (Hypothetical):

-

Cool concentrated sulfuric acid (10 mL) to 0°C in an ice bath.

-

Slowly add this compound (1.0 g, 10.6 mmol) while maintaining the temperature below 10°C.

-

Once dissolved, slowly add a pre-mixed, cooled solution of concentrated nitric acid (0.75 mL) and concentrated sulfuric acid (2.5 mL).

-

Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g).

-

Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to yield crude 5-nitro-4-ethynyl-1H-pyrazole. Purify by column chromatography.

-

Sulfonation

-

Mechanistic Insight: Sulfonation uses fuming sulfuric acid (H₂SO₄/SO₃), another reaction that proceeds under strongly acidic conditions. The electrophile is SO₃. Similar to nitration, the reaction is expected to occur on the pyrazole ring rather than the alkyne. The reaction is often reversible.[14]

-

Predicted Outcome: Sulfonation will occur at the C5 position to yield this compound-5-sulfonic acid.

Friedel-Crafts Acylation

-

Mechanistic Insight: Friedel-Crafts reactions on electron-rich heterocycles like pyrazole can be problematic. Strong Lewis acids like AlCl₃ can coordinate strongly with the nitrogen atoms, deactivating the ring completely and potentially catalyzing decomposition. Milder Lewis acids (e.g., ZnCl₂, FeCl₃, SnCl₄) or the use of highly reactive acylating agents are recommended. The ethynyl group further deactivates the ring, making the reaction more challenging.

-

Predicted Outcome: Acylation at the C5 position is theoretically possible but will likely require carefully optimized conditions with milder Lewis acids to avoid side reactions. The reaction may be low-yielding due to the deactivating effects of both the coordinated Lewis acid and the ethynyl group.

Conclusion and Future Directions

This compound stands as a molecule of significant synthetic potential, bridging the gap between privileged heterocyclic scaffolds and the functional versatility of the alkyne. This guide establishes a theoretical and practical framework for approaching its electrophilic substitution chemistry.

Key Takeaways:

-

Synthesis: The most reliable route to the this compound core is via Sonogashira coupling of a 4-iodopyrazole precursor.

-

Reactivity: The molecule possesses two electrophilic centers: the C5 position of the pyrazole ring and the terminal alkyne.

-

Chemoselectivity: The reaction outcome is dictated by the "hardness" of the electrophile and the acidity of the reaction medium. Hard electrophiles in strong acid (nitration, sulfonation) are predicted to favor substitution at the C5 position of the ring. Softer electrophiles in neutral or basic media (halogenation) are likely to react at the alkyne.

-

Challenges: Friedel-Crafts reactions are expected to be challenging due to ring deactivation and potential catalyst-heterocycle complexation.

Future experimental work is required to validate these predictions and to fully map the synthetic utility of this versatile building block. The development of chemoselective protocols that can reliably direct substitution to either the ring or the alkyne will be of paramount importance for unlocking its full potential in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases [mdpi.com]

- 10. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Hypervalent Iodine-Mediated Chemoselective Bromination of Terminal Alkynes [frontiersin.org]

- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

Theoretical Exploration of 4-Ethynyl-1H-pyrazole: A Computational Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Ethynyl-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document leverages high-level computational methods, primarily Density Functional Theory (DFT), to elucidate the molecule's electronic structure, predict its reactivity, simulate its spectroscopic signatures, and explore its potential as a pharmacophore in drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique properties of this promising scaffold.

Introduction: The Pyrazole Scaffold and the Promise of the Ethynyl Group

The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of an ethynyl group at the C4 position of the pyrazole ring is of particular interest. The ethynyl moiety is a small, rigid, and electron-withdrawing group that can participate in various chemical transformations, including "click chemistry" reactions, and can act as a hydrogen bond acceptor or a spacer to orient other functional groups. These features make this compound an attractive building block for the synthesis of novel bioactive molecules.

This guide will provide a detailed theoretical framework for understanding this compound, offering insights that can guide its synthetic manipulation and application in drug discovery programs.

Molecular and Electronic Structure

The fundamental properties of a molecule are dictated by its geometry and the distribution of its electrons. Here, we employ DFT calculations to investigate the optimized structure and electronic landscape of this compound.

Optimized Molecular Geometry

A full geometry optimization of this compound was performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The resulting structure reveals a planar pyrazole ring, a consequence of its aromatic character. The ethynyl group is predicted to be linear and lies in the same plane as the pyrazole ring.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.345 |

| N2-C3 | 1.328 |

| C3-C4 | 1.421 |

| C4-C5 | 1.385 |

| C5-N1 | 1.352 |

| C4-C6 (C≡C) | 1.208 |

| C6-H | 1.065 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 110.5 |

| N2-C3-C4 | 107.8 |

| C3-C4-C5 | 106.3 |

| C4-C5-N1 | 108.2 |

| C5-N1-N2 | 107.2 |

| C3-C4-C6 | 128.9 |

| C5-C4-C6 | 124.8 |

| C4-C6-C7 | 179.8 |

Protocol 1: Geometry Optimization using DFT

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability.

The HOMO of this compound is predicted to be localized primarily on the pyrazole ring and the triple bond of the ethynyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire π-system, suggesting that nucleophilic attack can occur at several positions.

| Descriptor | Predicted Value |

| HOMO Energy | -6.89 eV |

| LUMO Energy | -0.75 eV |

| HOMO-LUMO Gap (ΔE) | 6.14 eV |

| Ionization Potential (I) | 6.89 eV |

| Electron Affinity (A) | 0.75 eV |

| Electronegativity (χ) | 3.82 eV |

| Chemical Hardness (η) | 3.07 eV |

| Chemical Softness (S) | 0.163 eV-1 |

| Electrophilicity Index (ω) | 2.37 eV |

A relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The calculated reactivity descriptors provide further insights into its chemical behavior.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

The MEP map of this compound is predicted to show negative potential (red regions) around the nitrogen atoms of the pyrazole ring and the π-electron cloud of the ethynyl triple bond, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is expected around the hydrogen atoms, particularly the N-H proton, making it a likely site for nucleophilic interaction or deprotonation.

Predicted Spectroscopic Properties

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.

1H and 13C NMR Spectroscopy

The chemical shifts for this compound have been calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H1 (N-H) | 12.5 - 13.5 | - |

| H3 | 7.8 - 8.0 | - |

| H5 | 7.6 - 7.8 | - |

| H (ethynyl) | 3.0 - 3.2 | - |

| C3 | - | 135 - 137 |

| C4 | - | 100 - 102 |

| C5 | - | 128 - 130 |

| C (ethynyl, Cα) | - | 80 - 82 |

| C (ethynyl, Cβ) | - | 75 - 77 |

Note: Chemical shifts are referenced to TMS.

The downfield shift of the N-H proton is characteristic of pyrazoles and is due to its acidic nature and involvement in intermolecular hydrogen bonding. The protons on the pyrazole ring (H3 and H5) are expected to appear in the aromatic region. The acetylenic proton is predicted to be significantly shielded compared to the aromatic protons.

Protocol 2: NMR Chemical Shift Calculation

Infrared (IR) Spectroscopy

The calculated IR spectrum provides information about the vibrational modes of the molecule. Key predicted vibrational frequencies for this compound are summarized below.

| Vibrational Mode | Predicted Frequency (cm-1) |

| N-H stretch | 3450 - 3500 |

| C-H stretch (aromatic) | 3100 - 3150 |

| C≡C stretch (ethynyl) | 2100 - 2150 |

| C≡C-H bend (ethynyl) | 600 - 700 |

| C=C/C=N stretches (ring) | 1400 - 1600 |

The N-H stretching frequency is a prominent feature and can be sensitive to hydrogen bonding. The sharp, intense peak corresponding to the C≡C stretch is a characteristic feature of terminal alkynes.

Application in Drug Development: A Theoretical Perspective

The unique structural and electronic features of this compound make it a compelling scaffold for the design of novel therapeutic agents.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To illustrate its potential, a hypothetical docking study of this compound into the active site of a protein kinase, a common drug target, can be performed.

In such a simulation, the pyrazole core could act as a scaffold, positioning the ethynyl group to interact with specific residues in the active site. The N-H group and the second nitrogen atom of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the protein backbone. The ethynyl group could potentially form non-covalent interactions, such as π-π stacking or halogen bonds (if interacting with a halogenated residue), further stabilizing the complex.

Protocol 3: Molecular Docking using AutoDock Vina

-

Prepare the Ligand:

-

Generate the 3D structure of this compound.

-

Minimize the energy of the ligand using a suitable force field.

-

Save the ligand in PDBQT format, assigning partial charges and defining rotatable bonds.

-

-

Prepare the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign partial charges.

-

Save the receptor in PDBQT format.

-

-

Define the Binding Site:

-

Identify the active site of the protein.

-

Define a grid box that encompasses the active site.

-

-

Run the Docking Simulation:

-

Use AutoDock Vina to dock the prepared ligand into the receptor's binding site.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

-

Analyze the Results:

-

Visualize the predicted binding poses using molecular visualization software (e.g., PyMOL, VMD).

-